Benzyl ((3-methylazetidin-3-yl)methyl)carbamate
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Overview
Description
Benzyl ((3-methylazetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H18N2O2 It is known for its unique structure, which includes a benzyl group, a methylazetidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3-methylazetidin-3-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylazetidine in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydride
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3-methylazetidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl ((3-methylazetidin-3-yl)methyl)amine.
Scientific Research Applications
Benzyl ((3-methylazetidin-3-yl)methyl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((3-methylazetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the methylazetidine ring.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Phenyl carbamate: Features a phenyl group in place of the benzyl group.
Uniqueness
Benzyl ((3-methylazetidin-3-yl)methyl)carbamate is unique due to its combination of a benzyl group, a methylazetidine ring, and a carbamate group. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates.
Biological Activity
Benzyl ((3-methylazetidin-3-yl)methyl)carbamate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H19N2O2 and a molecular weight of approximately 227.30 g/mol. It features a benzyl group linked to a carbamate moiety, which is further connected to a 3-methylazetidine structure. The compound's unique structure contributes to its distinct biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This characteristic positions it as a potential candidate for therapeutic applications in various diseases.
Antimicrobial Activity
Research indicates that some derivatives of azetidine compounds, including this compound, exhibit antibacterial and antifungal properties. This makes them promising candidates for developing new antimicrobial agents against resistant strains of bacteria.
Antitumor Activity
This compound has been investigated for its potential antitumor effects. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
-
In Vitro Studies :
- A study reported that compounds similar to this compound showed significant inhibition of cell growth in leukemia cell lines, indicating potential applications in cancer therapy .
- The compound's interaction with specific protein targets was evaluated, revealing promising results in modulating protein-protein interactions critical for tumor growth .
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Pharmacokinetics :
- Research into the pharmacokinetic properties of related compounds suggests that modifications to the structure can enhance bioavailability and efficacy. For instance, alterations in the azetidine ring may improve solubility and stability in biological systems.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Benzyl Carbamate | Lacks azetidine moiety | Moderate antibacterial |
Phenylmethyl Carbamate | Different substituents on carbamate group | Limited antitumor activity |
Benzyl ((3-methylazepan-3-yl)methyl)carbamate | Similar structure but different nitrogen ring | Potential enzyme inhibitor |
Properties
IUPAC Name |
benzyl N-[(3-methylazetidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(8-14-9-13)10-15-12(16)17-7-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOCLBYYXWVXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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